molecular formula C6H9IN2O B6141954 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole CAS No. 1334148-70-7

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B6141954
CAS RN: 1334148-70-7
M. Wt: 252.05 g/mol
InChI Key: JIEACCQPIYPMNN-UHFFFAOYSA-N
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Description

The compound “5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole” is likely an organic compound containing an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3-iodopropyl group suggests the presence of a three-carbon chain with an iodine atom attached, and the 3-methyl group indicates a methyl group attached to the third carbon of the oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles are generally synthesized through the cyclization of appropriate precursors, often involving the reaction of a carboxylic acid derivative with a hydrazine . The 3-iodopropyl and 3-methyl groups would likely be introduced in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is planar due to the sp2 hybridization of its atoms, and the iodopropyl and methyl groups would add some degree of three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the iodopropyl group, and the methyl group. The iodine atom is a good leaving group, suggesting that substitution reactions may occur at this position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the iodine atom would likely make the compound relatively heavy and possibly increase its boiling point .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEACCQPIYPMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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